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Compound of Interest

Compound Name:
4-(3,5-

Difluorophenyl)cyclohexanone

Cat. No.: B175172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(3,5-Difluorophenyl)cyclohexanone is a fluorinated organic compound with significant

potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical

agents. Its structural features, combining a cyclohexanone moiety with a difluorophenyl group,

make it a valuable building block for creating diverse and complex molecules. The presence of

fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties

of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide provides a comprehensive overview of the structural elucidation of 4-(3,5-
Difluorophenyl)cyclohexanone, detailing the expected analytical data and the experimental

protocols for their acquisition.

Chemical Structure and Properties
IUPAC Name: 4-(3,5-Difluorophenyl)cyclohexan-1-one

CAS Number: 156265-95-1[1]

Molecular Formula: C₁₂H₁₂F₂O
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Molecular Weight: 210.22 g/mol

Predicted Physicochemical Properties
Property Value

Boiling Point 278.0 ± 40.0 °C

Density 1.25 ± 0.1 g/cm³

pKa -7.0 ± 0.2

Synthesis Pathway
While a specific detailed synthesis protocol for 4-(3,5-difluorophenyl)cyclohexanone is not

readily available in the public domain, a plausible synthetic route can be inferred from

established organic chemistry reactions. A common method for the synthesis of 4-

arylcyclohexanones is the Michael addition of a Grignard reagent to a cyclohexenone, followed

by oxidation.

3,5-Difluorobromobenzene Grignard ReagentMg, THF

Magnesium

Michael Adduct

Cu(I) catalyst

Cyclohex-2-en-1-one

4-(3,5-Difluorophenyl)cyclohexanonee.g., PCC, CH2Cl2

Oxidation
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Caption: Proposed synthesis of 4-(3,5-Difluorophenyl)cyclohexanone.
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Structure Elucidation Workflow
The structural confirmation of 4-(3,5-Difluorophenyl)cyclohexanone relies on a combination

of spectroscopic techniques. The following workflow outlines the typical process for its structure

elucidation.
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NMR Details
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Caption: Workflow for the structure elucidation of the target compound.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 4-(3,5-
Difluorophenyl)cyclohexanone based on the analysis of its structure and comparison with

similar compounds.

¹H NMR (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.0 - 6.8 m 3H Ar-H

3.2 - 3.0 m 1H CH (benzylic)

2.6 - 2.4 m 4H CH₂ (alpha to C=O)

2.2 - 2.0 m 4H CH₂ (beta to C=O)

¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment

210 C=O

163 (dd, J ≈ 248, 12 Hz) C-F

145 (t, J ≈ 10 Hz) Ar-C (ipso)

110 (dd, J ≈ 22, 7 Hz) Ar-CH

102 (t, J ≈ 25 Hz) Ar-CH

45 CH (benzylic)

41 CH₂ (alpha to C=O)

34 CH₂ (beta to C=O)

Mass Spectrometry (Predicted)
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m/z Interpretation

210 [M]⁺ (Molecular Ion)

182 [M - CO]⁺

139 [M - C₄H₆O]⁺

113 [C₆H₃F₂]⁺

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3080-3050 Weak C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1715 Strong C=O stretch (ketone)

1620, 1590 Medium-Weak C=C stretch (aromatic)

1350-1150 Strong C-F stretch

870 Strong
C-H bend (aromatic, isolated

H)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

necessary for the structure elucidation of 4-(3,5-Difluorophenyl)cyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data similarly to the ¹H NMR spectrum.

2D NMR (COSY, HSQC):

Acquire 2D COSY and HSQC spectra to establish proton-proton and proton-carbon

correlations, respectively.

Use standard pulse programs provided by the spectrometer software.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source

(e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both

positive and negative ion modes.

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph

(GC-MS).

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
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Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for oils): Place a drop of the neat liquid sample between two KBr or NaCl plates.

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and

press into a thin pellet.

ATR: Place the sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The data is typically collected over a range of 4000-400 cm⁻¹.

Biological Activity Context
While specific signaling pathways for 4-(3,5-difluorophenyl)cyclohexanone are not yet

elucidated in public literature, its utility as a synthetic intermediate suggests its incorporation

into larger molecules designed to interact with various biological targets. The 3,5-difluorophenyl

moiety is a common pharmacophore used to enhance binding affinity and metabolic stability in

drug candidates targeting enzymes and receptors. Further research is warranted to explore the

standalone biological activity of this compound and its derivatives.

Conclusion
The structural elucidation of 4-(3,5-Difluorophenyl)cyclohexanone can be confidently

achieved through a combination of modern spectroscopic techniques. This guide provides the

predicted spectral data and standardized experimental protocols to aid researchers in the
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characterization of this and structurally related compounds. The unique combination of a

cyclohexanone ring and a difluorinated phenyl group makes this molecule a promising scaffold

for the development of new therapeutic agents and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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